
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H13N5OS and its molecular weight is 263.32. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrazole and 1,2,4-triazole derivatives are strategically important in medicine and pharmacy due to their chemical modifiability and significant pharmacological potential. The synthesis of these compounds involves various chemical reactions that allow for the creation of molecules with specific properties and activities. For instance, Fedotov et al. (2022) highlighted the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and the scientific attractiveness of creating condensed systems involving these heterocycles. The synthesis process often involves reactions with diethyl oxalate, sodium hydride, and other reagents to produce compounds with potential biological activity (Fedotov, Hotsulia, & Panasenko, 2022).
Biological Activities and Potential Applications
The biological potential of these compounds is significant due to their interaction with various biological targets. Studies involving molecular docking and synthesis of derivatives have provided insights into their possible applications in treating diseases or as components in drug development:
- Antimicrobial and Antifungal Activities : Some derivatives have been evaluated for their antimicrobial and antifungal activities, suggesting their use in developing treatments against infectious diseases. For example, compounds synthesized by Sindhu et al. (2016) showed promising results against strains like Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial and antifungal agents (Sindhu, Singh, Khurana, Bhardwaj, Saraf, & Sharma, 2016).
- Antitubercular and Antibacterial Properties : Nayak et al. (2016) synthesized pyrazole-based 1,2,3-triazole derivatives and evaluated their antitubercular and antibacterial activities. Some compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Nayak, Ramprasad, Dalimba, Yogeeswari, Sriram, Santosh Kumar, Peethambar, & Achur, 2016).
Propiedades
IUPAC Name |
3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-prop-2-ynylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-5-6-18-11-13-12-9(16(11)3)8-7-15(2)14-10(8)17-4/h1,7H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGCZYMUOHEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

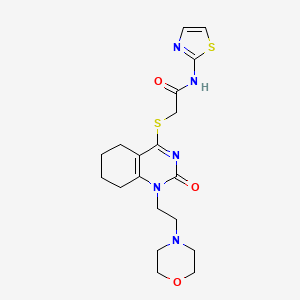
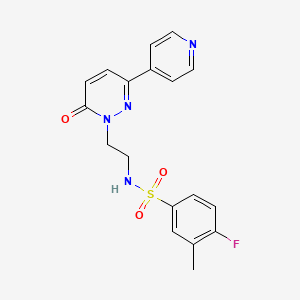
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2931879.png)
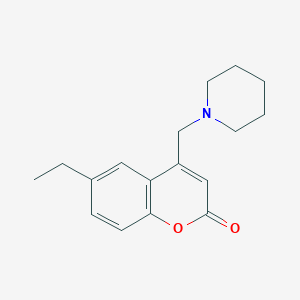
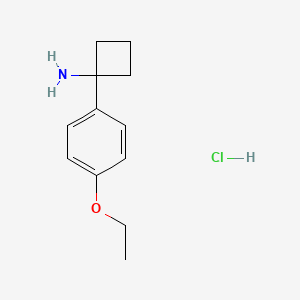
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)
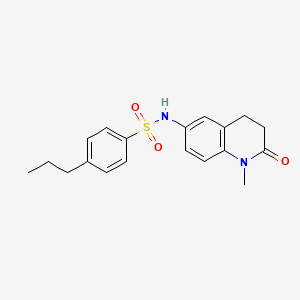


![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)
![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)
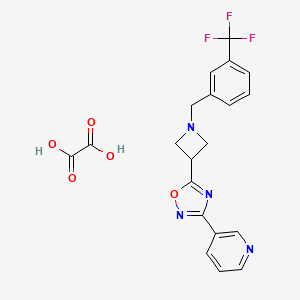
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2931898.png)